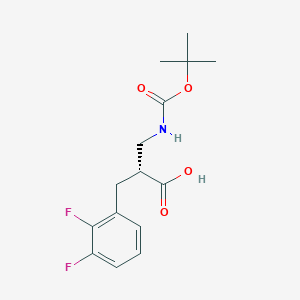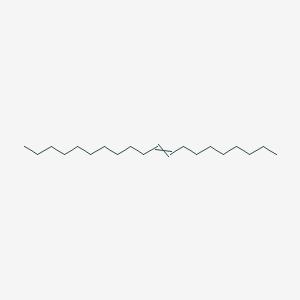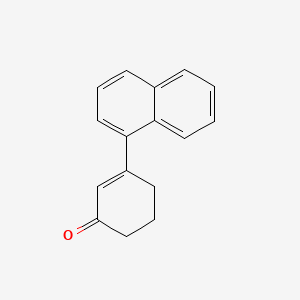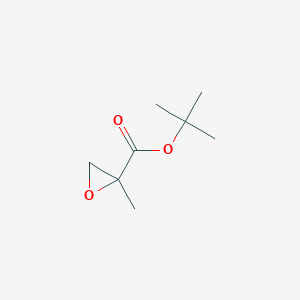
4,6-Di-tert-butyl-2-chloropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Di-tert-butyl-2-chloropyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two bulky tert-butyl groups at positions 4 and 6, and a chlorine atom at position 2. The presence of these substituents significantly influences the chemical properties and reactivity of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di-tert-butyl-2-chloropyrimidine typically involves the nucleophilic substitution reactions. One common method involves the reaction of 2,4,6-trichloropyrimidine with tert-butyl lithium or tert-butyl magnesium chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of reagents .
化学反应分析
Types of Reactions
4,6-Di-tert-butyl-2-chloropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-amino-4,6-di-tert-butylpyrimidine derivative .
科学研究应用
作用机制
The mechanism of action of 4,6-Di-tert-butyl-2-chloropyrimidine and its derivatives involves the interaction with specific molecular targets, such as enzymes and receptors. The bulky tert-butyl groups and the chlorine atom influence the binding affinity and selectivity of the compound. For example, the compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access .
相似化合物的比较
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Similar in structure but with a phenol ring instead of a pyrimidine ring.
4,6-Di-tert-butyl-2-nitrosophenol: Contains a nitroso group instead of a chlorine atom.
2,4,6-Tri-tert-butylpyrimidine: Contains an additional tert-butyl group at position 2
Uniqueness
4,6-Di-tert-butyl-2-chloropyrimidine is unique due to the specific positioning of the tert-butyl groups and the chlorine atom. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry .
属性
分子式 |
C12H19ClN2 |
|---|---|
分子量 |
226.74 g/mol |
IUPAC 名称 |
4,6-ditert-butyl-2-chloropyrimidine |
InChI |
InChI=1S/C12H19ClN2/c1-11(2,3)8-7-9(12(4,5)6)15-10(13)14-8/h7H,1-6H3 |
InChI 键 |
ONJXREKVSAZFBM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=NC(=N1)Cl)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



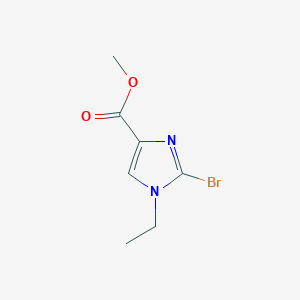
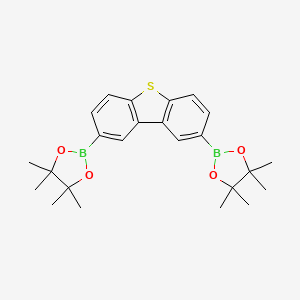

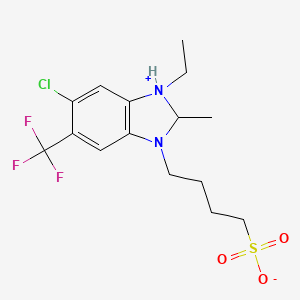
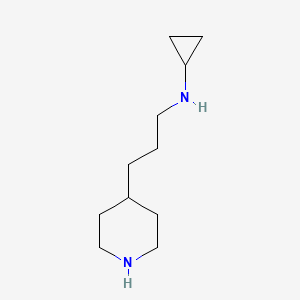
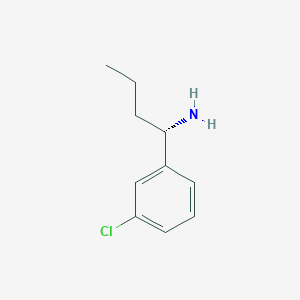
![benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate](/img/structure/B13977942.png)


